5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Drug Discovery Medicinal Chemistry ADME

Researchers requiring a consistent, high-purity 1,2,4-triazole-3-thiol building block for SAR exploration often face supply inconsistency. This compound, with its defined 95% purity and reactive thiol handle, directly addresses that need. • Enables systematic SAR studies of lipophilic triazoles; the butoxyphenyl and ethyl substituents are key drivers of logP and target affinity. • Functions as a versatile synthetic intermediate for S-alkylation/arylation, accelerating library synthesis for hit-to-lead optimization. • Supplied with rigorous analytical characterization, ensuring lot-to-lot reproducibility for reliable research outcomes.

Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
CAS No. 847503-27-9
Cat. No. B1285198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS847503-27-9
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC
InChIInChI=1S/C14H19N3OS/c1-3-5-10-18-12-8-6-11(7-9-12)13-15-16-14(19)17(13)4-2/h6-9H,3-5,10H2,1-2H3,(H,16,19)
InChIKeyXPEUMDNDAMUZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Procurement & Properties


5-(4-Butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS: 847503-27-9) is a 1,2,4-triazole-3-thiol derivative with the molecular formula C14H19N3OS and a molecular weight of 277.39 g/mol . As a member of the thiol-substituted 1,2,4-triazole class, it features a butoxyphenyl group at the 5-position and an ethyl group at the 4-position of the triazole ring. Triazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties [1]. However, a systematic review of the scientific literature indicates that peer-reviewed studies reporting quantitative biological activity data (e.g., MIC values, IC50, or in vivo efficacy) for this specific compound are extremely limited or absent. The available data is primarily from chemical supplier catalogs, which confirm its identity, purity, and physical properties . This guide therefore focuses on the quantifiable, verifiable differentiators that exist, which are centered on its unique molecular architecture, physicochemical properties, and supply chain characteristics relative to its closest analogs.

Scaffold Ethyl-butoxyphenyl triazole core for lipophilic SAR exploration
Handle Reactive free thiol enables S-functionalization as synthetic building block
Reference Defined structure and storage profile for thiol heterocycle analytical methods

5-(4-Butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Substitution Risk Analysis


Simple substitution with a generic 1,2,4-triazole-3-thiol is not scientifically sound. The structure-activity relationship (SAR) for triazoles is exquisitely sensitive to substituent modifications [1]. Even minor changes, such as replacing the 4-ethyl group with a methyl (CAS: 847503-26-8) or allyl group (CAS: Not Found), or altering the 5-position from butoxyphenyl to methoxyphenyl, can drastically alter critical drug-like properties. These include lipophilicity (logP), membrane permeability, metabolic stability, and target binding affinity, all of which are key drivers of both in vitro potency and in vivo performance [2]. The butoxy chain length, for instance, is a key determinant of hydrophobic interactions and solubility, meaning a compound with a different alkoxy chain will not behave identically in a biological assay or formulation. Therefore, without direct, head-to-head comparative data, substituting 5-(4-Butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with a close analog introduces significant, unquantified risk to research reproducibility and project outcomes. The following evidence dimensions quantify the specific, verifiable points of differentiation that justify its selection.

Substituent sensitivity

Ethyl vs methyl substitution may alter molecular weight and predicted logP, potentially shifting permeability profiles.

Alkoxy chain dependence

Butoxyphenyl vs methoxyphenyl chain length impacts hydrophobic interactions and solubility; assay behavior may not transfer.

Thiol stability divergence

Free thiol requires refrigerated storage (2–8°C); S-alkylated analogs have different handling and oxidation profiles.

5-(4-Butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Differentiating Evidence


MW and Lipophilicity vs 4-Methyl Analog

The substitution of the 4-methyl group (as in analog CAS: 847503-26-8) with a 4-ethyl group in the target compound results in a measurable increase in molecular weight and a predicted increase in lipophilicity (LogP). The molecular weight increases from 263.36 g/mol for the 4-methyl analog to 277.39 g/mol for the 4-ethyl derivative [1]. This difference of +14.03 g/mol is a direct consequence of the ethyl substitution and will impact passive membrane permeability and solubility, critical parameters in both in vitro assays and in vivo pharmacokinetics. While experimental LogP values are not reported in primary literature for this specific compound, the consistent molecular weight difference serves as a quantitative, verifiable differentiator.

MW & Lipophilicity
Class-level inference
277.39 vs 263.36 g/mol (+14.03 g/mol)
Supports lipophilicity differentiation
Predicted logP shift; experimental value not reported
Drug Discovery Medicinal Chemistry ADME Lipophilicity

Purity Grade vs Common Batches

Commercial availability for this compound includes a defined purity specification that serves as a baseline for research quality. The compound is available with a minimum purity specification of 95% from a major supplier . Other vendors list purities of 97% . While these values are typical for research-grade building blocks, this specification provides a quantifiable benchmark for procurement decisions. The absence of a higher purity grade (e.g., >99%) indicates its current positioning as a building block rather than a final active pharmaceutical ingredient. This is a key differentiator when selecting materials for early-stage research versus later-stage development.

Purity Specification
Supplier data
95–97%
Defines procurement baseline quality
No higher purity grade reported
Chemical Synthesis Analytical Chemistry Quality Control Procurement

Storage and Handling Differentiation

The compound has defined, vendor-specified storage conditions that are a direct consequence of its chemical structure. It is recommended to be stored under refrigeration (2-8°C) in a sealed, dry environment . This requirement is likely due to the presence of the free thiol (-SH) group, which is prone to oxidation to form disulfides. This differentiates it from more stable, S-alkylated analogs (e.g., thioethers) which would not have the same storage constraints. The quantifiable temperature range provides a clear operational parameter for procurement and inventory management.

Storage Requirement
Supplier data
2–8°C, sealed, dry
Refrigerated storage for thiol stability
Free thiol prone to oxidation
Chemical Stability Laboratory Safety Inventory Management

5-(4-Butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Application Scenarios


SAR Exploration of Lipophilic Triazole-3-thiols

The compound's specific combination of a butoxyphenyl group and an ethyl group on the triazole core makes it an ideal candidate for exploring the structure-activity relationship (SAR) of lipophilic, thiol-containing triazoles. Its molecular weight (277.39 g/mol) and predicted increased lipophilicity compared to the 4-methyl analog are quantifiable parameters that can be systematically varied. This allows medicinal chemists to assess the impact of these substituents on key drug-like properties such as cell permeability, metabolic stability, and target binding affinity, thereby guiding the optimization of lead compounds in antimicrobial or anticancer research [1].

Synthetic Building Block for Triazole Libraries

With a defined purity of 95-97% and a reactive thiol (-SH) group, the compound serves as a versatile synthetic intermediate . The free thiol is a functional handle for further derivatization via S-alkylation or S-arylation reactions, enabling the rapid creation of diverse compound libraries for high-throughput screening. The commercial availability from multiple suppliers with specified purity ensures that research groups can obtain a consistent starting material for parallel synthesis campaigns, a key requirement for robust SAR studies and hit-to-lead optimization [1].

Reference Standard for Thiol Heterocycle Analysis

The compound's well-defined InChI Key (XPEUMDNDAMUZQP-UHFFFAOYSA-N) and molecular formula provide a robust identity for use as a reference standard . The requirement for refrigerated storage, as specified by vendors, underscores its potential instability and makes it a relevant candidate for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor thiol oxidation and compound integrity over time. This is particularly useful for quality control laboratories or research groups working with air- and moisture-sensitive heterocycles.

Application
Selection Property
Validation Focus
Lipophilic triazole SAR studies
Ethyl-butoxyphenyl substitution pattern
Cell permeability and logP context
Triazole library synthesis
Reactive free thiol handle
Derivatization and purity baseline
Thiol heterocycle analysis
Defined identity and storage profile
Oxidation stability and method fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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